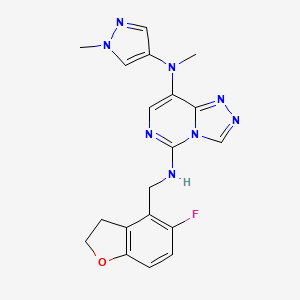

ERK1/2 inhibitor 4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ERK1/2-Inhibitor 4 ist eine Verbindung, die die extrazellulären signalregulierten Kinasen 1 und 2 (ERK1/2) angreift, die Teil des Mitogen-aktivierten Proteinkinase (MAPK)-Signalwegs sind. Dieser Signalweg spielt eine entscheidende Rolle bei der Zellproliferation, -differenzierung und -überlebensfähigkeit. ERK1/2-Inhibitoren werden hinsichtlich ihres Potenzials zur Behandlung verschiedener Krebsarten untersucht, da der MAPK-Signalweg in Krebszellen häufig dereguliert ist .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von ERK1/2-Inhibitor 4 umfasst typischerweise mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und deren anschließender Funktionalisierung. Die spezifische Syntheseroute kann je nach den gewünschten strukturellen Merkmalen des Inhibitors variieren. Häufige Schritte umfassen:

Bildung der Kernstruktur: Dies beinhaltet oft die Verwendung palladiumkatalysierter Kreuzkupplungsreaktionen, wie z. B. Suzuki- oder Heck-Reaktionen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Funktionalisierung: Einführung von funktionellen Gruppen, wie z. B. Hydroxyl-, Amino- oder Halogengruppen, durch Reaktionen wie nukleophile Substitution oder elektrophile Addition.

Industrielle Produktionsmethoden

Die industrielle Produktion von ERK1/2-Inhibitoren beinhaltet die Skalierung der Laborsynthese auf eine größere Produktionsmenge, wobei die Effizienz und Ausbeute der Reaktionen erhalten bleiben. Dies erfordert oft die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, sowie die Verwendung von Durchflussreaktoren, um die Reaktionsgeschwindigkeiten und die Produktqualität zu verbessern .

Chemische Reaktionsanalyse

Reaktionstypen

ERK1/2-Inhibitor 4 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Carbonylgruppen unter Verwendung von Oxidationsmitteln wie Chromtrioxid oder Kaliumpermanganat.

Reduktion: Reduktion von Carbonylgruppen zu Hydroxylgruppen unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nukleophile Substitutionsreaktionen, bei denen Halogenatome durch Nukleophile wie Amine oder Thiole ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Chromtrioxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nukleophile: Amine, Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen ab, die in ERK1/2-Inhibitor 4 vorhanden sind, und den verwendeten Reagenzien. Beispielsweise führt die Oxidation von Hydroxylgruppen zu Carbonylverbindungen, während die nukleophile Substitution verschiedene funktionelle Gruppen einführen kann .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ERK1/2 inhibitor 4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic route can vary depending on the desired structural features of the inhibitor. Common steps include:

Formation of the core structure: This often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Functionalization: Introduction of functional groups, such as hydroxyl, amino, or halogen groups, through reactions like nucleophilic substitution or electrophilic addition.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.

Industrial Production Methods

Industrial production of ERK1/2 inhibitors involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and yield of the reactions. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to enhance reaction rates and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

ERK1/2 inhibitor 4 can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing agents: Chromium trioxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of hydroxyl groups will yield carbonyl compounds, while nucleophilic substitution can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

ERK1/2-Inhibitor 4 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: Er wird verwendet, um die Rolle des MAPK-Signalwegs bei der Proliferation und dem Überleben von Krebszellen zu untersuchen.

Arzneimittelentwicklung: ERK1/2-Inhibitoren werden als potenzielle Therapeutika für verschiedene Krebsarten untersucht, darunter Lungen-, Melanom- und Darmkrebs.

Zellsignalisierungsstudien: Forscher verwenden ERK1/2-Inhibitoren, um die Signalwege zu untersuchen, die an Zellwachstum, -differenzierung und -apoptose beteiligt sind.

Wirkmechanismus

ERK1/2-Inhibitor 4 entfaltet seine Wirkung, indem er an die ATP-Bindungsstelle von ERK1/2 bindet und so deren Aktivierung durch die stromaufwärts gelegenen Kinasen MEK1/2 verhindert. Diese Hemmung blockiert die Phosphorylierung und anschließende Aktivierung von ERK1/2, was wiederum die Phosphorylierung von stromabwärts gelegenen Zielen verhindert, die an der Zellproliferation und -überlebensfähigkeit beteiligt sind . Die Hemmung von ERK1/2 führt auch zur Unterdrückung der Genexpression, die von diesen Kinasen reguliert wird, und beeinflusst so verschiedene zelluläre Prozesse .

Wirkmechanismus

ERK1/2 inhibitor 4 exerts its effects by binding to the ATP-binding site of ERK1/2, thereby preventing their activation by upstream kinases MEK1/2. This inhibition blocks the phosphorylation and subsequent activation of ERK1/2, which in turn prevents the phosphorylation of downstream targets involved in cell proliferation and survival . The inhibition of ERK1/2 also leads to the suppression of gene expression regulated by these kinases, thereby affecting various cellular processes .

Vergleich Mit ähnlichen Verbindungen

ERK1/2-Inhibitor 4 kann mit anderen ERK1/2-Inhibitoren wie z. B. verglichen werden:

Einzigartigkeit

ERK1/2-Inhibitor 4 ist einzigartig in seiner spezifischen Bindungsweise und seiner Fähigkeit, sowohl die katalytische Aktivität als auch die Phosphorylierung von ERK1/2 zu hemmen. Dieser duale Wirkmechanismus bietet eine umfassendere Hemmung des MAPK-Signalwegs, was möglicherweise zu einer größeren therapeutischen Wirksamkeit führt .

Eigenschaften

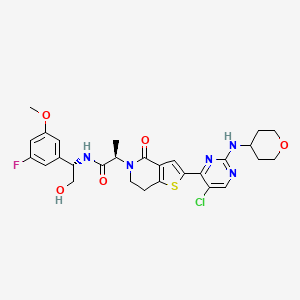

Molekularformel |

C28H31ClFN5O5S |

|---|---|

Molekulargewicht |

604.1 g/mol |

IUPAC-Name |

(2R)-2-[2-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-4-oxo-6,7-dihydrothieno[3,2-c]pyridin-5-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide |

InChI |

InChI=1S/C28H31ClFN5O5S/c1-15(26(37)33-22(14-36)16-9-17(30)11-19(10-16)39-2)35-6-3-23-20(27(35)38)12-24(41-23)25-21(29)13-31-28(34-25)32-18-4-7-40-8-5-18/h9-13,15,18,22,36H,3-8,14H2,1-2H3,(H,33,37)(H,31,32,34)/t15-,22-/m1/s1 |

InChI-Schlüssel |

JPJKPWPSJCCCAQ-IVZQSRNASA-N |

Isomerische SMILES |

C[C@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2CCC3=C(C2=O)C=C(S3)C4=NC(=NC=C4Cl)NC5CCOCC5 |

Kanonische SMILES |

CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2CCC3=C(C2=O)C=C(S3)C4=NC(=NC=C4Cl)NC5CCOCC5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)

![7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12422747.png)